(3S)-3-amino-4-phenylbutanoic acid

描述

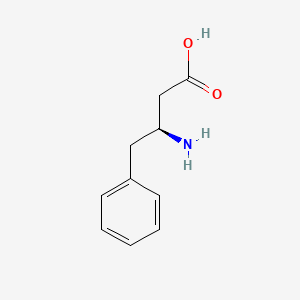

Structure

3D Structure

属性

IUPAC Name |

(3S)-3-amino-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFVBLKINTLPEGH-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375819 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26250-87-3 | |

| Record name | (S)-3-Amino-4-phenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3s 3 Amino 4 Phenylbutanoic Acid and Its Analogues

Stereoselective and Asymmetric Synthesis Strategies

The precise spatial arrangement of the amino group in (3S)-3-amino-4-phenylbutanoic acid is crucial, necessitating the use of stereoselective and asymmetric synthesis strategies. These methods aim to control the formation of the desired stereoisomer, leading to high enantiopurity.

Chiral auxiliary-mediated synthesis is a classical yet effective strategy for introducing stereocenters. This approach involves the temporary attachment of a chiral molecule (the auxiliary) to an achiral substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.

One common strategy involves the diastereoselective Michael addition of a nucleophile to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. For instance, chiral N-acyl-2-oxazolidinones, known as Evans auxiliaries, are widely used. The synthesis can proceed via the conjugate addition of a nitromethane (B149229) to a cinnamic acid derivative attached to an Evans auxiliary. The bulky auxiliary shields one face of the molecule, forcing the incoming nucleophile to attack from the less hindered face, thereby establishing the desired stereocenter with high diastereoselectivity. Subsequent reduction of the nitro group and cleavage of the auxiliary affords the target γ-amino acid.

Another approach utilizes chiral starting materials, such as amino acids, to serve as a source of chirality. For example, N-Boc-L-phenylalanine methyl ester can be converted to the corresponding aldehyde, which then undergoes a Wittig-type reaction to form an α,β-unsaturated ester. A subsequent Michael addition of a nucleophile, followed by functional group manipulations, can yield the desired this compound.

| Chiral Auxiliary Approach | Key Steps | Typical Diastereoselectivity |

| Evans Auxiliary | 1. Acylation of chiral oxazolidinone with cinnamic acid derivative.2. Diastereoselective Michael addition of nitromethane.3. Reduction of the nitro group.4. Cleavage of the auxiliary. | >95% de |

| Chiral Pool (L-phenylalanine) | 1. Conversion of N-Boc-L-phenylalanine to an aldehyde.2. Wittig reaction to form α,β-unsaturated ester.3. Michael addition.4. Functional group interconversions. | Variable, depends on specific reaction conditions. |

Asymmetric catalysis offers a more atom-economical and elegant approach to enantioselective synthesis, where a small amount of a chiral catalyst generates a large quantity of the chiral product.

Organocatalysis: Chiral organic molecules can act as catalysts to promote stereoselective transformations. For the synthesis of γ-amino acids, the asymmetric Michael addition of carbon nucleophiles to nitroalkenes is a powerful tool. For instance, a chiral thiourea-based organocatalyst can activate both the nitroalkene and the malonate nucleophile through hydrogen bonding, facilitating a highly enantioselective conjugate addition. The resulting adduct can then be converted to this compound through decarboxylation and reduction of the nitro group. Proline and its derivatives are also effective organocatalysts for similar transformations.

Metal-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of a prochiral olefin is one of the most efficient methods for creating stereocenters. In the context of this compound synthesis, this typically involves the hydrogenation of a β-substituted cinnamic acid derivative. Chiral phosphine (B1218219) ligands, such as those based on the BINAP or DuPhos scaffolds, are commonly used in combination with transition metals like rhodium or ruthenium. These catalysts create a chiral environment around the metal center, leading to the selective addition of hydrogen to one face of the double bond, resulting in high enantiomeric excess (e.e.) of the desired product.

| Catalytic Method | Catalyst System Example | Substrate Example | Typical Enantioselectivity (e.e.) |

| Organocatalysis | Chiral thiourea (B124793) or proline derivatives | Cinnamaldehyde and malonates | Up to 99% e.e. |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 with a chiral phosphine ligand | (E)-3-amino-4-phenylbut-2-enoic acid derivative | >98% e.e. |

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions, making them attractive for industrial applications. Biocatalytic methods for the synthesis of this compound often employ transaminases or other enzymes capable of stereoselective amine installation.

One prominent biocatalytic route is the kinetic resolution of racemic 3-amino-4-phenylbutanoic acid. In this process, a transaminase selectively converts one enantiomer (e.g., the (R)-enantiomer) into the corresponding ketone, leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. Alternatively, a dynamic kinetic resolution can be employed, where the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer.

Another powerful biocatalytic approach is the asymmetric synthesis from a prochiral precursor. For example, a transaminase can catalyze the direct amination of 4-phenyl-3-oxobutanoic acid to produce this compound with excellent enantioselectivity. This method is highly atom-economical and avoids the need for protecting groups.

| Enzymatic Method | Enzyme Class | Process | Key Advantages |

| Kinetic Resolution | Transaminase | Selective conversion of one enantiomer from a racemic mixture. | High enantiopurity of the remaining substrate. |

| Asymmetric Synthesis | Transaminase | Direct amination of a prochiral ketone. | High atom economy, mild reaction conditions. |

The synthesis of a library of structurally diverse γ-amino acid analogues requires flexible synthetic strategies. Convergent and divergent syntheses are two powerful approaches to achieve this.

A divergent synthesis starts from a common intermediate that possesses the core γ-amino acid scaffold. This intermediate can then be subjected to various chemical transformations to introduce different functional groups, leading to a range of analogues. For example, a protected form of this compound with a reactive functional group on the phenyl ring (e.g., a bromo or iodo group) could serve as a common intermediate. This intermediate could then undergo various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of substituents on the aromatic ring.

A convergent synthesis , on the other hand, involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For the synthesis of γ-amino acid analogues, one fragment could be a chiral building block containing the amino group, and the other fragment could be a variously substituted aromatic or aliphatic component. These fragments can then be joined, for instance, via a C-C bond-forming reaction like a Grignard reaction or a cuprate (B13416276) addition. This approach allows for the rapid assembly of diverse analogues by simply changing the building blocks used in the synthesis.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. The synthesis of this compound is increasingly being evaluated through the lens of green chemistry.

The use of biocatalysis, as described in section 2.1.3, is a prime example of a green chemistry approach. Enzymatic reactions are typically performed in aqueous media at ambient temperature and pressure, reducing energy consumption and the use of hazardous organic solvents. Furthermore, enzymes are biodegradable and derived from renewable resources.

Asymmetric catalysis (section 2.1.2) also aligns with green chemistry principles, as a small amount of catalyst can produce a large amount of product, leading to higher atom economy and reduced waste. The development of catalysts that can be recycled and reused further enhances the green credentials of these methods.

Efforts are also being made to replace traditional organic solvents with greener alternatives, such as water, supercritical fluids (e.g., CO2), or ionic liquids. The choice of solvent can have a significant impact on the environmental footprint of a synthesis. Additionally, process intensification through techniques like flow chemistry can contribute to a greener process.

Flow Chemistry Applications in Stereoselective Amino Acid Production

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner. This technology offers several advantages for the synthesis of stereoselective amino acids, including improved safety, better heat and mass transfer, and the potential for automation and process control.

For the synthesis of this compound, flow chemistry can be particularly beneficial for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction parameters. For example, a multi-step synthesis involving a Grignard reaction followed by a quenching step could be performed in a flow reactor, minimizing the risks associated with large-scale organometallic reactions.

Furthermore, flow chemistry can be coupled with in-line purification and analysis techniques, allowing for real-time optimization and quality control. The immobilization of catalysts, such as enzymes or chiral metal complexes, in packed-bed reactors is another key advantage of flow chemistry. This allows for the easy separation of the catalyst from the product stream and enables the continuous reuse of the expensive chiral catalyst, which is both economically and environmentally advantageous. While specific examples for this compound are emerging, the application of flow chemistry to the synthesis of related chiral molecules demonstrates its significant potential in this area.

Derivatization Strategies for Functionalization and Structural Diversification

The structural framework of this compound, a chiral β-amino acid, presents multiple opportunities for chemical modification. Derivatization strategies are pivotal for a variety of applications, including the synthesis of novel bioactive analogues, the development of analytical methods, and the creation of tools for chemical biology. These strategies primarily target the three key functional components of the molecule: the primary amino group, the carboxylic acid moiety, and the aromatic phenyl ring.

The functionalization of this compound is often aimed at altering its physicochemical properties, such as lipophilicity and polarity, or exploring structure-activity relationships (SAR) by introducing new pharmacophoric features. nih.govnih.gov Modifications can lead to compounds with altered receptor binding profiles or metabolic stability.

Modification of the Amino Group

The primary amine is a highly reactive nucleophilic center, making it a common site for derivatization.

N-Acylation: The amino group readily undergoes acylation to form amides. This is a fundamental transformation used to protect the amine or to synthesize peptide-like structures. Standard protecting groups in peptide chemistry, such as tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are commonly employed. For instance, (3S)-3-(tert-butyloxycarbonylamino)-4-phenylbutanoic acid is a key intermediate in the synthesis of more complex molecules. researchgate.net

Reaction with Pyrylium Salts: For analytical purposes, especially in mass spectrometry, derivatization reagents that enhance ionization efficiency are used. Reagents like 2,4,6-trimethylpyrylium (TMPy) can react with the primary amine to create a charged derivative, improving detection sensitivity. mdpi.com

Reductive Amination: While the parent molecule already contains an amine, derivatization of related keto-precursors via reductive amination using transaminases (ω-TAs) is a powerful method for introducing chiral amine centers into various scaffolds. mdpi.com

Modification of the Carboxylic Acid Group

The carboxyl group can be converted into a range of functional groups, most commonly esters and amides.

Esterification: Reaction with alcohols under acidic catalysis yields the corresponding esters. This modification masks the polar carboxylic acid, increasing lipophilicity and potentially altering the molecule's transport and distribution characteristics.

Amide Formation: Coupling the carboxylic acid with various amines using standard peptide coupling agents (e.g., DCC, EDC) produces a diverse library of amides. This strategy is central to incorporating the β-amino acid scaffold into peptidic or pseudopeptidic structures.

Modifications Involving Both Amino and Carboxyl Groups

Lactamization: Intramolecular cyclization between the amino group and the carboxylic acid is a key strategy for creating conformationally constrained analogues. For example, the reduction of a nitro group precursor followed by intramolecular cyclization can yield a β-phenyl-γ-lactam, which can then be hydrolyzed to the desired amino acid. scirp.org This lactam intermediate represents a rigidified form of the parent structure.

Modification of the Phenyl Ring

The phenyl ring can be functionalized through electrophilic aromatic substitution to introduce substituents that can modulate electronic properties and steric bulk, or introduce new binding interactions.

Halogenation and other Substitutions: The introduction of substituents onto the phenyl ring has a profound impact on biological activity. A prominent example is the p-chloro derivative of the racemic compound (phenibut), known as baclofen. nih.govnih.gov This single substitution significantly alters the pharmacological profile. Other substitutions, such as methoxy (B1213986) or nitro groups, can be introduced to probe the SAR at the phenyl ring.

The table below summarizes the primary derivatization strategies for the key functional groups of this compound.

Table 1: Derivatization Reactions for this compound

| Functional Group | Reaction Type | Typical Reagents | Resulting Derivative | Purpose |

|---|---|---|---|---|

| Amino Group (-NH₂) | N-Acylation (Protection) | Boc-anhydride, Fmoc-Cl | N-Boc or N-Fmoc protected acid | Protection for further synthesis |

| Amino Group (-NH₂) | N-Alkylation | Alkyl halides | Secondary or tertiary amine | Structural diversification |

| Carboxylic Acid (-COOH) | Esterification | Alcohol (e.g., MeOH, EtOH), Acid catalyst | Methyl or Ethyl ester | Increase lipophilicity, Prodrug synthesis |

| Carboxylic Acid (-COOH) | Amide Formation | Amine, Coupling agents (DCC, EDC) | Amide | Peptide synthesis, Analogue creation |

| Amino and Carboxyl Groups | Lactamization | Intramolecular cyclization (often from a precursor) | β-Phenyl-γ-lactam | Create conformationally restricted analogues scirp.org |

| Phenyl Ring | Electrophilic Substitution | Cl₂, AlCl₃ | Chlorinated phenyl ring derivative (e.g., Baclofen) | Modify pharmacological activity nih.govnih.gov |

Structural Diversification into Complex Analogues

Advanced synthetic strategies enable the incorporation of the this compound scaffold into more complex molecular architectures.

Peptide Analogues: As a β-amino acid, it can be incorporated into peptide backbones to create β-peptides or hybrid peptides. These structures often exhibit enhanced stability against enzymatic degradation compared to natural α-peptides. Research has explored the synthesis of opioid peptide analogues containing β³-homo-amino acids. researchgate.net

Heterocyclic Analogues: Sophisticated cyclization strategies starting from derivatives of this compound have been developed. For example, removal of a TBS protecting group from a precursor can initiate a 7-endo-dig cyclization to yield novel 3,4-dihydro-1,2-oxazepin-5(2H)-ones. Subsequent transformations can lead to 2,3-dihydropyridin-4(1H)-ones, which are versatile intermediates for alkaloid synthesis. researchgate.net Another example includes the synthesis of (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) derivatives, which serve as building blocks for inhibitors of enkephalinases. sigmaaldrich.com

The following table presents examples of analogues derived from or related to this compound.

Table 2: Examples of Synthesized Analogues

| Analogue Name/Class | Structural Modification | Synthetic Strategy Highlight | Reference |

|---|---|---|---|

| Baclofen | p-Chloro substitution on the phenyl ring | Electrophilic aromatic chlorination of a precursor | nih.gov, nih.gov |

| β-Phenyl-γ-lactam | Intramolecular cyclization | Reductive cyclization of a nitro-ester precursor | scirp.org |

| Peptide Mimics | Incorporation into a peptide chain | Solid-phase or solution-phase peptide synthesis | researchgate.net |

| 3,4-dihydro-1,2-oxazepin-5(2H)-ones | Heterocyclic ring formation | 7-endo-dig cyclization of a deprotected intermediate | researchgate.net |

| (2S,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid (AHPA) Derivatives | Hydroxylation at the α-carbon | Used as building blocks for enzyme inhibitors | sigmaaldrich.com |

Role As a Chiral Building Block in Complex Molecular Architectures

Integration into Peptidomimetic Scaffolds

The incorporation of non-canonical amino acids like (3S)-3-amino-4-phenylbutanoic acid into peptide sequences is a cornerstone strategy in the development of peptidomimetics—molecules designed to mimic the structure and function of natural peptides but with enhanced properties such as stability against enzymatic degradation. nih.govmdpi.com

Design Principles for Incorporating Non-Canonical γ-Amino Acids into Peptide Chains

The integration of γ-amino acids into peptide chains follows established chemical methodologies, primarily solid-phase peptide synthesis (SPPS). In this process, the amino acid, with its amino group typically protected by a fluorenylmethoxycarbonyl (Fmoc) group, is sequentially coupled to a growing peptide chain on a solid resin support. The extended carbon backbone of γ-amino acids, compared to their α-amino acid counterparts, introduces greater flexibility and new conformational possibilities into the resulting oligomer.

The design of these peptidomimetics, often termed γ-AApeptides, leverages a modular approach where building blocks are synthesized and then assembled. This allows for a high degree of chemical diversity, enabling the creation of vast combinatorial libraries for screening against biological targets. The choice of the side chain—in this case, the benzyl (B1604629) group of this compound—and its stereochemistry are critical design elements that influence the final three-dimensional structure and biological activity of the peptidomimetic.

Conformational Constraints and Secondary Structure Induction in Oligomers and Peptides

The introduction of a γ-amino acid into a peptide backbone imposes significant conformational constraints that can direct the formation of unique and stable secondary structures. Unlike α-peptides which famously form α-helices and β-sheets, peptides containing β- or γ-amino acids can fold into novel helical structures (such as 10/12-, 12-, and 14-helices) and various turns and hairpins. nih.gov

| Peptide Motif | Chirality | Observed Secondary Structure |

|---|---|---|

| Hph-ΔPhe | Heterochiral (e.g., D-Hph, L-ΔPhe) | β-Sheet |

| Phe-ΔPhe | Heterochiral (e.g., D-Phe, L-ΔPhe) | Random Coil |

| Hph-ΔPhe | Homochiral (e.g., L-Hph, L-ΔPhe) | α-Helix / Random Coil |

Stabilization of Peptide Secondary Structures (e.g., Helices, Turns) Through γ-Amino Acid Inclusion

The unique conformational preferences of γ-amino acids can be harnessed to stabilize specific secondary structures within a peptide. The hydrogen bonding patterns in peptides containing γ-amino acids are different from those in α-peptides. For example, β-peptides can form stable helices stabilized by C=O(i)···H-N(i+3) hydrogen bonds, creating 12-membered rings, or C=O(i)···H-N(i+4) bonds, creating 14-membered rings (14-helix). nih.gov

The insertion of a β-alanine residue, the simplest β-amino acid, has been shown to induce novel turn structures, such as C11- and C12-rings, within cyclic peptides. nih.gov While the alpha-amino acids tend to occupy the corner positions of β-turns, β-amino acids show a low propensity for these positions, instead enabling the formation of enlarged turn structures. nih.gov The presence of the benzyl side chain in this compound adds further steric and hydrophobic interactions that can influence and stabilize these folded structures, making it a powerful tool for designing conformationally defined peptides. Research has demonstrated that β-amino acids can be successfully integrated into β-hairpin structures, stabilized by multiple cross-strand hydrogen bonds, without disrupting the fundamental fold. nih.gov

Utilization in Total Synthesis of Bioactive Natural Products

Chiral building blocks like this compound are fundamental starting materials in the total synthesis of complex, biologically active natural products. Their pre-defined stereochemistry allows chemists to construct intricate molecular frameworks with precise control over the three-dimensional arrangement of atoms, which is often critical for biological function.

However, a review of available scientific literature did not yield specific examples of a completed total synthesis of a bioactive natural product that employs this compound as a chiral synthon. While the synthesis of complex peptides like Carmabin A, which possesses antimalarial activity, has been achieved, its synthesis involves the creation of a different, highly complex alkyne-containing fatty acid fragment and does not start from L-β-homophenylalanine. nih.govresearchgate.netmdpi.com The asymmetric synthesis of L-homophenylalanine itself is an area of active research, often employing enzymatic transaminase reactions to achieve high optical purity. nih.govnih.gov This underscores its value as a target molecule, though its direct application as a starting material in documented total syntheses of other natural products appears limited based on current findings.

Development of Chiral Ligands and Catalysts

The chiral scaffold of amino acids is frequently used in the design of ligands for asymmetric catalysis, where the ligand transfers its stereochemical information to a metal center, enabling the creation of a single enantiomer of a product. The development of catalysts from readily available chiral pool materials like amino acids is a major focus in organic synthesis.

Despite the potential of this compound for this purpose, extensive searches of chemical literature did not reveal specific instances of its use in the development of chiral ligands or catalysts for asymmetric synthesis. Research in this area often focuses on the synthesis of chiral amines and amino acids using biocatalytic methods, such as transaminases, rather than using them as the source of chirality for a catalyst system. mdpi.com While other amino acids have been successfully employed as chiral anionic ligands for metal-based catalysts, such as in ruthenium-catalyzed olefin metathesis, the application of this compound in this context is not documented in the reviewed literature.

Molecular Mechanisms and Biological Interactions of 3s 3 Amino 4 Phenylbutanoic Acid

Receptor Binding and Modulation Studies

The biological effects of (3S)-3-amino-4-phenylbutanoic acid are intrinsically linked to its ability to bind to and modulate the activity of various receptors, particularly within the central nervous system.

Investigation of Neurotransmitter Receptor Interactions (e.g., GABAergic Systems)

This compound is a derivative of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). smolecule.com While structurally similar to GABA, its interaction with GABAergic receptors is nuanced. Research indicates that the racemic mixture of 3-amino-4-phenylbutanoic acid, known as phenibut, primarily exerts its effects through agonism at GABA-B receptors. smolecule.com However, the pharmacological activity is largely attributed to the (R)-enantiomer. The (S)-enantiomer, this compound, has been found to be inactive at GABA-B receptors.

Ligand-Receptor Binding Kinetics and Thermodynamics

The binding affinity of the enantiomers of 3-amino-4-phenylbutanoic acid to the GABA-B receptor correlates with their pharmacological activity. The (R)-enantiomer demonstrates a significantly higher affinity for the GABA-B receptor compared to the (S)-enantiomer, which shows negligible binding.

The kinetics of binding to the α2-δ subunit of voltage-gated calcium channels have been investigated, with both enantiomers showing the ability to inhibit [3H]-gabapentin binding in vitro. This suggests a direct interaction with this subunit, although detailed thermodynamic parameters for this compound binding are not extensively documented in the provided search results.

Exploration of Differential Binding Affinities Compared to Related Isomers

The stereochemistry of 3-amino-4-phenylbutanoic acid plays a crucial role in its receptor interactions. As mentioned, the (R)-enantiomer is a potent GABA-B agonist, while the (S)-enantiomer is inactive at this receptor. This stark difference highlights the stereospecificity of the GABA-B receptor binding pocket.

In contrast, both the (R)- and (S)-enantiomers bind to the α2-δ subunit of voltage-dependent calcium channels, suggesting a different binding mode or a less stereospecific binding site compared to the GABA-B receptor.

Enzyme Interaction and Catalytic Modulation

Beyond receptor binding, this compound also interacts with key enzymes, influencing their activity and participating in metabolic pathways.

Inhibition and Activation of Key Metabolic Enzymes

Research has shown that the (S)-isomer of 4-amino-3-phenylbutanoic acid is a substrate for gamma-aminobutyric acid aminotransferase (GABA-AT), while the (R)-isomer acts as a competitive inhibitor of this enzyme. GABA-AT is a key enzyme in the degradation of GABA. nih.gov

Furthermore, derivatives of 3-amino-4-phenylbutanoic acid have been identified as inhibitors of the dipeptidyl peptidase-IV (DPP-IV) enzyme. google.com DPP-IV inhibitors are a class of drugs used in the management of type 2 diabetes.

Mechanistic Enzymology of Amino Acid Metabolism Pathways

Amino acid racemases are enzymes that catalyze the interconversion between D- and L-amino acid enantiomers. frontiersin.org These enzymes can be either dependent on or independent of pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. frontiersin.org The interaction of this compound with GABA-AT, a PLP-dependent enzyme, underscores its involvement in amino acid metabolism. nih.gov The (S)-isomer acting as a substrate suggests it can be metabolized by this pathway.

The study of structurally related compounds, such as fluorinated analogs, provides further insight into the conformational requirements for binding and catalysis by GABA-AT. nih.govnih.gov For instance, the introduction of a phenyl group at the 3-position of 4-amino-5-fluoropentanoic acid led to selective inhibition of GABA-AT over L-glutamic acid decarboxylase (GAD). nih.gov

Influence on Cellular Signaling Pathways

The influence of this compound on cellular signaling is primarily understood through its interactions with specific protein targets, which in turn modulate intracellular communication networks.

The primary mechanism through which this compound is known to influence intracellular communication is by binding to the α2-δ subunit of voltage-gated calcium channels (VDCCs). nih.gov This interaction is characteristic of the gabapentinoid class of drugs. psychonautwiki.orgwikipedia.org Both the (S)- and (R)-enantiomers of phenibut demonstrate binding to this subunit. The α2-δ subunit is an auxiliary component of VDCCs that plays a crucial role in the trafficking and function of these channels, ultimately modulating calcium influx into the cell. nih.gov

Binding of ligands like this compound to the α2-δ subunit can reduce the release of excitatory neurotransmitters. wikipedia.org While the precise downstream signaling cascade initiated by the (S)-enantiomer's binding is not fully elucidated in the available literature, the general mechanism for gabapentinoids involves altering the function of VDCCs, which leads to a decrease in calcium-dependent neurotransmitter release. nih.gov This modulation of synaptic transmission is a key way this compound can alter intracellular communication networks.

In contrast to its R-enantiomer, this compound shows negligible affinity for the γ-aminobutyric acid (GABA) type B (GABA-B) receptor. nih.gov The pharmacological activity of racemic phenibut at the GABA-B receptor is almost entirely attributed to the (R)-enantiomer. nih.govacs.org Consequently, this compound does not significantly engage the G-protein coupled signaling pathways associated with GABA-B receptor activation, such as the inhibition of adenylyl cyclase or modulation of potassium channels. Some older research on racemic phenibut suggested a potential interaction with dopamine (B1211576) receptors, but specific actions of the (S)-enantiomer on these receptors have not been substantiated in more recent, enantiomer-specific studies. nih.govumich.edu

Interactive Data Table: Binding Affinities of Phenibut Enantiomers and Related Compounds

| Compound | Target | Binding Affinity (Ki, μM) |

| (S)-3-amino-4-phenylbutanoic acid | α2-δ subunit of VDCC | 39 |

| (R)-3-amino-4-phenylbutanoic acid | α2-δ subunit of VDCC | 23 |

| (S)-3-amino-4-phenylbutanoic acid | GABA-B Receptor | >1000 |

| (R)-3-amino-4-phenylbutanoic acid | GABA-B Receptor | 92 |

| Baclofen | α2-δ subunit of VDCC | 156 |

| Baclofen | GABA-B Receptor | 6.0 |

| Gabapentin (B195806) | α2-δ subunit of VDCC | 0.05 |

| Gabapentin | GABA-B Receptor | >1000 |

Data sourced from Zvejniece et al. (2015). nih.gov

Despite its structural similarity to the amino acid GABA and its phenyl-substituted amino acid structure, there is a notable lack of direct scientific evidence from the conducted research detailing the interaction of this compound with specific amino acid transporters.

The L-type amino acid transporter 1 (LAT1) is responsible for the transport of large neutral amino acids, including phenylalanine, across cell membranes and is a key transporter at the blood-brain barrier. nih.govnih.gov Given the structure of this compound, it is plausible that it could interact with LAT1. However, specific studies confirming this interaction or its transport by LAT1 are not available in the current body of scientific literature. Gabapentinoids, a class to which the (S)-enantiomer belongs, are known to utilize LAT1 for transport across the blood-brain barrier. wikipedia.orgpsychscenehub.com

Similarly, the GABA transporters (GATs), which are responsible for the reuptake of GABA from the synaptic cleft, represent another potential point of interaction. However, research specifically investigating the binding or transport of this compound by GATs is not present in the available scientific literature. One study noted that the (S)-isomer of phenibut was found to be a substrate for GABA transaminase, the enzyme responsible for GABA degradation, whereas the (R)-isomer is a competitive inhibitor. This suggests a metabolic interaction rather than a transport-mediated one.

Cellular Uptake and Transport Mechanisms (Excluding Bioavailability Details)

The precise mechanisms governing the cellular uptake and transport of this compound are not well-documented in the scientific literature. The presence of a phenyl group allows racemic phenibut to cross the blood-brain barrier more readily than GABA itself, but the specific transporters involved in the cellular entry of the (S)-enantiomer have not been definitively identified. wikipedia.org

As a gabapentinoid, it is hypothesized that its transport into cells may be mediated by amino acid transporters, such as LAT1. wikipedia.orgpsychscenehub.com This is a common mechanism for other gabapentinoids like gabapentin and pregabalin. However, direct experimental evidence to confirm the specific transporters responsible for the cellular uptake of this compound is currently lacking.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Stereochemistry on Biological Activity and Selectivity

Stereochemistry is a critical determinant of the biological activity of 3-amino-4-phenylbutanoic acid. The spatial arrangement of the amino group at the chiral center (C3) dictates the molecule's ability to bind to specific biological targets, leading to significant differences in potency and selectivity between its enantiomers.

The (S)- and (R)-enantiomers of 3-amino-4-phenylbutanoic acid often exhibit distinct pharmacological profiles. For instance, in the context of its well-known analogue, phenibut (β-phenyl-γ-aminobutyric acid), the (R)-enantiomer is significantly more potent as a GABAB receptor agonist, while the (S)-enantiomer is largely inactive at this receptor. nih.govscirp.org The (R)-enantiomer of phenibut also shows a strong affinity for the α2-δ subunit of voltage-dependent calcium channels, a property not as pronounced in the (S)-enantiomer. scirp.org This highlights that the specific 3D orientation of the functional groups is crucial for molecular recognition at the receptor binding site.

This principle of stereospecificity is not unique to GABA receptor interactions. Studies on other biologically active molecules with similar scaffolds have reinforced the importance of chirality. For example, in research on the nature-inspired compound 3-Br-acivicin and its derivatives, only the isomers with the natural (5S, αS) stereochemistry displayed significant antiplasmodial activity. mdpi.com This suggests that biological transport systems, such as L-amino acid transporters, can be stereoselective, preferentially allowing the uptake of one enantiomer over the other. mdpi.com

Similarly, the derivative (2S,3R)-3-amino-2-hydroxy-4-phenylbutyric acid (AHPA) is used as an inhibitor of enkephalinases, demonstrating how specific stereoisomers are designed for targeted biological action. sigmaaldrich.com The distinct biological roles of the (S)- and (R)-enantiomers of 3-amino-4-phenylbutanoic acid underscore the necessity of using enantiomerically pure forms in both research and therapeutic applications to ensure target specificity and maximize desired effects. scirp.org

Table 1: Stereoisomers and their Biological Relevance

| Compound/Isomer | Common Name/Analogue | Key Biological Target/Activity | Reference |

|---|---|---|---|

| (3S)-3-amino-4-phenylbutanoic acid | L-β-Homophenylalanine | Scaffold for DPP-4 inhibitors (e.g., Sitagliptin). oatext.com | oatext.com |

| (R)-3-amino-4-phenylbutanoic acid | D-β-Homophenylalanine | Used as a chiral building block. sigmaaldrich.com | sigmaaldrich.com |

| (R)-β-Phenyl-γ-aminobutyric acid | R-Phenibut | Potent GABAB receptor agonist; binds to α2-δ subunit of voltage-gated calcium channels. nih.govscirp.org | nih.govscirp.org |

| (S)-β-Phenyl-γ-aminobutyric acid | S-Phenibut | Largely inactive at GABAB receptors. nih.gov | nih.gov |

| (5S, αS)-3-Br-acivicin | Natural Isomer | Significant antiplasmodial activity. mdpi.com | mdpi.com |

Rational Design of Derivatives for Enhanced Target Specificity

The this compound scaffold has proven to be a valuable starting point for the rational design of potent and selective inhibitors of various enzymes, most notably Dipeptidyl Peptidase-4 (DPP-4). oatext.com DPP-4 is a key therapeutic target for the management of type 2 diabetes, as its inhibition prolongs the action of incretin (B1656795) hormones like GLP-1. nih.gov

The development of the highly successful DPP-4 inhibitor, sitagliptin (B1680988), is a prime example of rational drug design based on the β-amino acid scaffold. oatext.com Structure-based drug design, utilizing the crystal structure of the DPP-4 enzyme, allowed for the optimization of derivatives to achieve high potency and selectivity. The design process focuses on modifying the core structure to maximize interactions with key residues in the enzyme's active site, which is composed of several subsites, primarily S1 and S2. oatext.comnih.gov

Key strategies in the rational design of derivatives include:

Scaffold Hopping: Replacing the core scaffold with other chemical structures that maintain the crucial pharmacophoric features. This has led to the discovery of novel inhibitor classes with improved properties. nih.gov

Structure-Based and Pharmacophore-Based Screening: Utilizing computational models to screen large libraries of compounds to identify those that fit the steric and electronic requirements of the DPP-4 active site. nih.gov

Modifications for Long-Acting Inhibition: Introducing specific chemical moieties to prolong the drug's duration of action, allowing for less frequent dosing. For example, creating covalent or slowly reversible inhibitors.

Furthermore, rational design principles are applied in the field of biocatalysis. For instance, enzymes like phenylalanine dehydrogenase (PheDH) have been engineered to enhance their ability to synthesize bulky non-natural amino acids. acs.org By making specific mutations in the enzyme's active site (e.g., in the hinge region), researchers can alleviate steric hindrance and improve the enzyme's catalytic efficiency and substrate scope. acs.org This demonstrates how understanding molecular interactions can guide the design of both small molecule drugs and the biological systems used to produce them.

Influence of Substituents on Phenyl Ring and Butanoic Acid Backbone on Molecular Interactions

The interaction of this compound derivatives with their biological targets can be finely tuned by introducing various substituents on the phenyl ring and the butanoic acid backbone. These modifications alter the molecule's size, shape, electronics, and hydrogen bonding capacity, thereby influencing its binding affinity and selectivity.

Phenyl Ring Substitutions:

In the context of DPP-4 inhibitors, the phenyl ring of the 3-amino-4-phenylbutanoic acid scaffold typically binds in the hydrophobic S1 pocket of the enzyme. oatext.comnih.gov

Electron-Withdrawing Groups: Introducing electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the phenyl ring is a common strategy. For example, the trifluoromethyl group in sitagliptin enhances its binding affinity. oatext.com Halogen substitutions can increase potency and modulate pharmacokinetic properties. nih.gov

Electron-Donating Groups: The effect of electron-donating groups depends on their nature and position. Studies on related compounds have shown that such substitutions can influence properties like fluorescence and charge transfer, which are indicative of altered electronic distribution within the molecule. frontiersin.org

Butanoic Acid Backbone Modifications:

The butanoic acid backbone, particularly the primary amine and the carboxylic acid (or a derivative), is crucial for interactions in the S2 pocket of DPP-4.

Primary Amine: The basic amino group is a key pharmacophoric element, forming a critical salt bridge with two glutamate (B1630785) residues (Glu205 and Glu206) in the S2 pocket of DPP-4. oatext.com

The systematic variation of these substituents, a cornerstone of medicinal chemistry, allows for the optimization of lead compounds into clinical candidates with desired potency, selectivity, and pharmacokinetic properties.

Table 2: Impact of Substitutions on DPP-4 Inhibitor Activity

| Substitution Site | Type of Substituent | General Effect on DPP-4 Inhibition | Reference |

|---|---|---|---|

| Phenyl Ring (S1 pocket) | Electron-withdrawing groups (e.g., -CF₃, halogens) | Often increases binding affinity and potency. | oatext.comnih.gov |

| Phenyl Ring (S1 pocket) | Bulky groups | Can either enhance hydrophobic interactions or cause steric clash, depending on size and location. | nih.gov |

| Butanoic Acid Backbone (S2 pocket) | Primary amine | Essential for forming a salt bridge with Glu205/Glu206. | oatext.com |

Conformational Analysis and its Correlation with Biological Profiles

The biological activity of this compound and its derivatives is highly dependent on their three-dimensional conformation. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its target protein. Conformational analysis, which studies the different spatial arrangements of atoms that can be achieved through rotation around single bonds, is therefore essential for understanding SAR.

The flexibility of the butanoic acid backbone allows the molecule to exist in various conformations. However, for biological activity, a particular "bioactive conformation" is required. For GABA analogues, the ability to adopt either an extended or a folded conformation can determine their affinity for different receptor subtypes. nih.gov

Extended Conformation: Often required for binding to certain receptors where the binding site is a relatively linear channel or groove.

Folded (or Gauche) Conformation: Can be stabilized by intramolecular hydrogen bonds and may be necessary for binding to more compact, globular pockets.

In the rational design of drugs like DPP-4 inhibitors, conformational restriction is a key strategy. By incorporating the flexible backbone into a more rigid ring system (as seen in sitagliptin), the molecule is "pre-organized" into the desired bioactive conformation. oatext.com This reduces the entropic penalty of binding, as the molecule does not have to lose as much conformational freedom upon entering the binding site, which can lead to a significant increase in binding affinity.

Molecular dynamics (MD) simulations are powerful tools used to study the conformational flexibility of both the ligand and the target protein. nih.gov These simulations have shown that enhanced conformational flexibility in the active pocket of an enzyme can be crucial for accommodating bulkier substrates, highlighting the dynamic nature of molecular recognition. acs.org Therefore, the biological profile of this compound derivatives is a direct consequence of the interplay between their inherent conformational preferences and the specific topology of their biological target.

Advanced Applications in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Novel Therapeutic Agents

The inherent stereochemistry and functional groups of (3S)-3-amino-4-phenylbutanoic acid make it an attractive starting point for the design and synthesis of new therapeutic agents. By modifying its core structure, researchers have been able to develop compounds with tailored pharmacological profiles.

The structural similarity of this compound to the inhibitory neurotransmitter γ-aminobutyric acid (GABA) has made it a focal point in neuropharmacological research. Its derivatives have been investigated as modulators of GABAergic signaling, which is crucial for regulating neuronal excitability.

One area of investigation has been the development of selective inhibitors for GABA aminotransferase (GABA-AT), an enzyme responsible for the degradation of GABA. By inhibiting GABA-AT, the concentration of GABA in the synaptic cleft can be increased, leading to enhanced inhibitory neurotransmission. This approach is of interest for the treatment of neurological disorders such as epilepsy. For instance, fluorinated derivatives of structurally related 4-amino-5-fluoro-3-phenylpentanoic acids have been synthesized and evaluated as selective inactivators of GABA aminotransferase. nih.gov These studies have shown that the introduction of a phenyl group can confer selectivity for GABA-AT over other enzymes like L-glutamic acid decarboxylase (GAD). nih.gov While these specific derivatives were found to be competitive reversible inhibitors rather than time-dependent inactivators, the research highlights the potential of using the 3-phenyl-substituted β-amino acid scaffold to achieve selective modulation of key enzymes in the GABAergic system. nih.gov

Further research has focused on designing ligands with high selectivity for specific GABAA receptor subtypes. The GABAA receptors are a family of ligand-gated ion channels that are the primary targets for many anxiolytic and sedative drugs. The development of subtype-selective modulators is a key goal in modern neuropharmacology to achieve therapeutic efficacy with fewer side effects. The core structure of this compound provides a template for creating such selective ligands.

The metabolic reprogramming of cancer cells to support their rapid proliferation and survival is a hallmark of cancer. nih.gov This includes an increased demand for amino acids, which are not only building blocks for proteins but also essential for various metabolic pathways. nih.govusc.edu Consequently, targeting amino acid metabolism and transport is a promising strategy in oncology. nih.govusc.edu

This compound derivatives have been explored as inhibitors of enzymes that play a crucial role in cancer cell survival. A notable example is the targeting of Aminopeptidase (B13392206) N (APN/CD13), a zinc-dependent metalloprotease that is overexpressed in many types of cancer cells and is involved in tumor growth, invasion, and angiogenesis. nih.gov A study focused on the design and synthesis of (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid (AHPA) derivatives demonstrated their potential as APN inhibitors. nih.gov The research team synthesized a series of these compounds and evaluated their in vitro inhibitory activity against APN and their effect on cell proliferation. nih.gov The results indicated that several of the synthesized derivatives displayed potent inhibitory activities against APN, suggesting that the this compound scaffold is a promising starting point for developing novel anti-cancer agents targeting aminopeptidases. nih.gov

The table below summarizes the inhibitory activities of some of the synthesized (2RS,3S)-3-amino-2-hydroxy-4-phenyl-butanoic acid derivatives against Aminopeptidase N.

| Compound | IC50 (µM) for APN Inhibition |

| Bestatin | 0.45 |

| MA0 | 1.21 |

| MA1 | 0.98 |

| MA2 | 0.75 |

| MA3 | 1.56 |

| MA4 | 2.34 |

| MA5 | 3.12 |

| MA6 | 4.68 |

| MA7 | 6.25 |

Data sourced from a study on aminopeptidase N targeted derivatives. nih.gov

Beyond direct enzyme inhibition, the modulation of amino acid transporters is another key strategy in oncology research. nih.gov Cancer cells upregulate specific amino acid transporters to meet their high metabolic demands. mdpi.commdpi.com The structural similarity of this compound to natural amino acids makes it a candidate for designing molecules that can interfere with these transporters, thereby starving cancer cells of essential nutrients.

The versatility of the this compound scaffold extends beyond neuropharmacology and oncology. Its derivatives have been investigated as modulators of other protein targets involved in different diseases.

A significant example is the development of 3-amino-4-phenylbutanoic acid derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV). google.com DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin (B1656795) hormones. Inhibition of DPP-IV is an established therapeutic approach for the management of type 2 diabetes. A patent has described a series of 3-amino-4-phenylbutanoic acid derivatives as potent DPP-IV inhibitors, highlighting the potential of this chemical scaffold in the development of antidiabetic agents. google.com This demonstrates the adaptability of the this compound core structure for creating inhibitors for enzymes with diverse functions and in different therapeutic areas.

Chemical Biology Probes and Tools

In addition to its therapeutic potential, this compound serves as a valuable building block for the creation of chemical biology probes. These tools are instrumental in studying biological processes, identifying protein targets, and elucidating mechanisms of action.

Fluorescently tagged and photoaffinity probes are powerful tools in chemical biology. Fluorescent probes allow for the visualization and tracking of molecules within cells, while photoaffinity probes are used to identify and characterize the binding partners of a compound of interest.

While the direct synthesis of a fluorescently labeled this compound has not been extensively reported in publicly available literature, the principles for its creation are well-established. A fluorophore could be attached to the amino or carboxylic acid group, or to the phenyl ring, to create a probe for studying its distribution and interaction with biological systems.

More concretely, the development of photoaffinity probes for related targets offers a clear blueprint. For instance, an activity-based photoaffinity probe has been designed and synthesized to specifically label GABAB receptors on living cells. nih.gov This probe, while not directly derived from this compound, demonstrates the feasibility of creating such tools for receptors that are known to be modulated by it. A typical photoaffinity probe incorporates a photoreactive group, such as a diazirine or benzophenone, which upon irradiation with UV light, forms a highly reactive species that can covalently bind to the target protein. nih.gov A reporter tag, like biotin (B1667282) or a fluorescent dye, is also often included to enable detection and isolation of the labeled protein. nih.gov A photoaffinity probe based on the this compound scaffold could be invaluable for identifying its specific binding sites on GABAB receptors or for discovering novel off-target interactions.

Chemical genetics and proteomics are powerful approaches for understanding protein function and drug action on a global scale. In chemical genetics, small molecules are used to perturb protein function, while proteomics aims to identify and quantify the complete set of proteins in a biological sample.

Activity-based proteomics is a sub-discipline that uses chemical probes to profile the functional state of entire enzyme families. nih.gov Although there are no specific reports of a this compound-based probe being used in a large-scale proteomics study, the potential for such applications is evident. For example, based on the known inhibitory activity of its derivatives against aminopeptidase N, a probe could be designed to specifically label and identify active members of this enzyme class in complex biological samples. nih.govnih.gov Such a probe would typically consist of the this compound scaffold as the recognition element, a reactive group to covalently bind to the active site of the enzyme, and a reporter tag for detection and enrichment. nih.gov

The use of such probes in chemical genetics could involve screening a library of this compound derivatives to identify compounds that produce a specific phenotype. Subsequent proteomic analysis using a corresponding probe could then identify the protein target responsible for the observed effect. This approach would be a powerful strategy for target deconvolution and for understanding the complex biology regulated by the targets of this compound and its analogs.

Bioorthogonal Chemistry and Click Chemistry Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. A key tool in this field is "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds.

Conjugation to Peptides and Proteins for Functional Studies

The functionalization of peptides and proteins with small molecules like this compound can provide valuable insights into their biological roles and mechanisms of action. By incorporating this compound, researchers could potentially modulate the structure and function of these biomolecules. However, specific studies detailing the direct conjugation of this compound to peptides and proteins for functional analysis are not readily found in current research literature. In principle, the amino or carboxylic acid groups of the molecule could be chemically modified to bear bioorthogonal handles, such as azides or alkynes, enabling their attachment to correspondingly modified biomolecules via click chemistry. This would allow for the site-specific labeling and study of peptides and proteins, but concrete examples involving this compound have yet to be prominently reported.

Generation of Complex Bioconjugates

The creation of complex bioconjugates, where multiple molecular entities are linked together, is a powerful strategy for developing novel therapeutic and diagnostic agents. While the structural backbone of this compound could theoretically serve as a component in such conjugates, there is a lack of specific published research demonstrating its use in generating these complex architectures. The development of derivatives of this compound suitable for bioorthogonal ligation would be a necessary first step to unlock its potential in this area.

Scaffold Design for Fragment-Based Drug Discovery

Fragment-based drug discovery (FBDD) is a modern approach to drug development that starts with identifying small chemical fragments that bind weakly to a biological target. These fragments are then grown or combined to produce a lead compound with higher affinity and selectivity. The molecular structure of this compound, with its defined stereochemistry and phenyl and amino functionalities, presents it as a potential candidate for a scaffold in FBDD.

A scaffold in this context provides a core structure from which new molecules with diverse properties can be synthesized. The phenyl ring and the amino group of this compound offer potential points for chemical modification, allowing for the exploration of chemical space around the core structure. Despite this potential, there is a notable absence of specific studies in the scientific literature that explicitly describe the use of this compound as a central scaffold in a fragment-based drug discovery campaign. While the principles of FBDD are well-established, their direct application using this particular compound as a starting point is not a well-documented area of research.

Analytical and Characterization Methodologies for 3s 3 Amino 4 Phenylbutanoic Acid

Chiral Separation Techniques

Given that (3S)-3-amino-4-phenylbutanoic acid is a chiral molecule, separating it from its (R)-enantiomer is of paramount importance. Several high-resolution chromatographic and electrophoretic methods have been developed to achieve this separation and accurately determine the enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a cornerstone technique for the enantioseparation of this compound. yakhak.org This method relies on the differential interaction of the enantiomers with a chiral selector that is immobilized on the stationary phase, leading to different retention times and thus, separation.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the resolution of chiral compounds, including amino acids and their derivatives. yakhak.orgmdpi.com Columns like Chiralpak® and Lux® series, which feature phenylcarbamate derivatives of these polysaccharides, have demonstrated high efficiency in separating a broad range of racemates. yakhak.orgwindows.net

For the analysis of amino acids, derivatization is often employed to enhance detection and improve chromatographic behavior. A common derivatizing agent is 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which reacts with the amino group. The resulting N-FMOC protected amino acids can then be separated on CSPs. windows.netphenomenex.com The choice of mobile phase is critical for achieving optimal separation and typically consists of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as 2-propanol or ethanol (B145695) in normal-phase mode. yakhak.org In reversed-phase mode, mixtures of acetonitrile (B52724) or methanol (B129727) with water, often containing an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA), are used. windows.netphenomenex.com

Table 1: Exemplary HPLC Conditions for Chiral Separation of Amino Acid Derivatives

| Parameter | Condition | Reference |

| Stationary Phase | Polysaccharide-based CSPs (e.g., Lux Cellulose-2, Chiralcel OD-H) | yakhak.orgwindows.net |

| Mobile Phase (Normal Phase) | Hexane/2-propanol mixtures (e.g., 90:10 v/v) | yakhak.org |

| Mobile Phase (Reversed Phase) | Acetonitrile/Water with 0.1% TFA or Methanol/Water with 0.1% FA | windows.netphenomenex.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min | yakhak.org |

| Detection | UV (e.g., 254 nm, 310 nm) or Fluorescence (FL) | yakhak.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis. Due to the low volatility of amino acids, derivatization is a mandatory step to convert them into more volatile and thermally stable compounds suitable for GC analysis. sigmaaldrich.com For chiral separation, either a chiral stationary phase can be used, or the enantiomers can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. nih.gov

A common approach involves a two-step derivatization. First, the carboxyl group is esterified, for example, with an alcohol (e.g., methanol, isopropanol) under acidic conditions. Subsequently, the amino group is acylated using a reagent like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). To introduce a second chiral center, a chiral alcohol like (R)-(-)-2-butanol can be used for esterification.

Another effective derivatization strategy for amino acids is silylation, using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This reagent reacts with active hydrogens on amino, carboxyl, and hydroxyl groups to form stable tert-butyldimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

The separated diastereomers are then detected by a mass spectrometer, which provides not only quantification but also structural information based on their mass fragmentation patterns. nih.gov

Table 2: Chiral Derivatization Agents for GC-MS Analysis of Amino Acids

| Derivatization Agent | Target Functional Group | Resulting Derivative | Reference |

| (R)-(-)-2-Butanol / TFAA | Carboxyl / Amino | Diastereomeric ester/amide | nih.gov |

| Heptafluorobutyl chloroformate / Chiral Amine | Amino / Carboxyl | Diastereomeric amides | nih.gov |

| MTBSTFA | Amino, Carboxyl, Hydroxyl | TBDMS derivative | sigmaaldrich.com |

Capillary Electrophoresis (CE) offers a high-efficiency separation platform for the analysis of chiral compounds, requiring only minute sample volumes. nih.gov For the enantiomeric separation of amino acids, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors in CE. mdpi.com

The principle of separation is based on the differential binding affinities of the enantiomers with the chiral selector, which leads to different electrophoretic mobilities and, consequently, different migration times. The choice of the type and concentration of the cyclodextrin, the pH of the BGE, and the applied voltage are critical parameters that need to be optimized for successful separation.

To enhance detection sensitivity, especially when coupled with mass spectrometry (CE-MS), pre-column derivatization can be employed. This involves reacting the amino acid with a reagent that imparts a charge and a chromophore or fluorophore to the molecule. nih.gov

Spectroscopic Characterization (e.g., NMR for Conformational Studies, CD for Stereochemistry)

Spectroscopic methods are indispensable for the structural elucidation and stereochemical assignment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the basic structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms. For conformational studies, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy can be used to determine the spatial proximity of different protons, which helps in elucidating the preferred conformation of the molecule in solution.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. A chiral molecule will exhibit a unique CD spectrum, and the sign of the Cotton effect can often be related to the absolute configuration of the stereocenter. For carboxylic acids, the formation of a complex with a metal, such as palladium, can induce a strong CD signal in the visible light region, which can be used for the sensitive determination of enantiomeric composition. nih.gov

Mass Spectrometry-Based Methods for Identification and Quantification in Complex Matrices

Mass spectrometry (MS), particularly when coupled with a separation technique like LC or GC, is a highly sensitive and selective method for the identification and quantification of this compound in complex biological matrices such as plasma, urine, or tissue extracts. nih.govhmdb.ca

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. The analyte is first separated from matrix components by HPLC, then ionized (e.g., by electrospray ionization - ESI), and detected by a tandem mass spectrometer. In MS/MS, a specific parent ion corresponding to the analyte is selected and fragmented to produce characteristic daughter ions. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides excellent specificity and allows for very low detection limits. The use of a stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled this compound, is crucial for accurate quantification by correcting for matrix effects and variations in instrument response. mdpi.com

Table 3: Mass Spectrometry Parameters for the Analysis of this compound

| Parameter | Description | Reference |

| Ionization Technique | Electrospray Ionization (ESI) | nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ), Time-of-Flight (TOF) | nih.gov |

| Mode | Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM) | mdpi.com |

| Parent Ion (M+H)⁺ | m/z 180.1 | nih.gov |

| Fragment Ions | Dependent on collision energy, e.g., m/z 163, 117, 91 | nih.gov |

| Internal Standard | Stable isotope-labeled analog | mdpi.com |

Computational and Theoretical Studies on 3s 3 Amino 4 Phenylbutanoic Acid

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are pivotal in predicting how a ligand, such as (3S)-3-amino-4-phenylbutanoic acid, might bind to a protein target. These techniques are particularly relevant given that the pharmacological activity of its racemic form, phenibut, is primarily attributed to the R-enantiomer's action as a GABA-mimetic, particularly at GABAB receptors. nih.gov

Research into GABA analogues has utilized homology modeling to construct three-dimensional structures of GABA transporters, such as hGAT-1, based on templates like the leucine (B10760876) transporter (LeuT). nih.gov Subsequent docking studies of GABA analogues into these models help to predict their binding conformations. For instance, smaller ligands like GABA itself tend to bind in an extended conformation. nih.gov

Docking simulations of agonists and antagonists into the GABAC receptor have revealed the critical role of electrostatic interactions. nih.gov Specifically, salt bridges with key amino acid residues like arginine and glutamate (B1630785) in the binding site are crucial for defining the orientation of the ligand. nih.gov While specific docking studies focusing solely on this compound are not extensively published, the principles derived from studies on similar GABA analogues are applicable. The biological activity of its derivatives as inhibitors of dipeptidyl peptidase-IV (DPP-IV) has also been noted, suggesting that the amino group can form hydrogen bonds within enzyme active sites, while the phenyl group can enhance binding through hydrophobic interactions.

A study comparing the enantiomers of phenibut revealed differing binding affinities for the GABAB receptor, which correlates with their pharmacological activity. The R-enantiomer shows a significantly higher affinity than the S-enantiomer. nih.gov

Table 1: Binding Affinities of Phenibut Enantiomers and Baclofen for the GABAB Receptor

| Compound | Binding Affinity (Ki, µM) |

| R-phenibut | 92 ± 3 |

| Racemic phenibut | 177 ± 2 |

| S-phenibut | Not reported to bind |

| Baclofen (reference) | 6.0 ± 1 |

Data sourced from a radioligand binding study using [3H]CGP54626. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the conformational flexibility of this compound and the dynamics of its interaction with target proteins over time. These simulations can reveal how the ligand and receptor adapt to each other upon binding and the stability of the resulting complex.

MD simulations of GABA in aqueous solution have been performed to study its structural properties at various temperatures. researchgate.net For GABA analogues, MD studies have been instrumental in refining the understanding of their binding modes. For example, simulations have highlighted the presence of conserved water molecules within the binding sites of GABA transporters, which can play a role in ligand recognition and binding. nih.gov

When studying the GABAC receptor, MD simulations have demonstrated different behaviors and binding poses for agonists versus antagonists, including differential movements of critical regions like loop C during the binding process. nih.gov Although specific MD simulation studies for this compound are not widely available in the literature, the self-assembly processes of aromatic amino acids like phenylalanine, which shares a key structural motif, have been investigated using MD, revealing a tendency to form ordered aggregates. rsc.org This could have implications for the behavior of this compound in solution and at high concentrations.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic properties of a molecule, such as its charge distribution, orbital energies, and reactivity. These calculations can help to explain the nature of intermolecular interactions and the molecule's intrinsic stability.

Table 2: Computed Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 4 |

| Exact Mass | 179.094628657 Da |

| Topological Polar Surface Area | 63.3 Ų |

Data obtained from PubChem. nih.gov

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity. A pharmacophore model for GABAB receptor agonists, for instance, would likely include features corresponding to the amino and carboxylic acid groups, as well as a hydrophobic region to accommodate the phenyl ring of this compound.

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR studies for a series including this compound are readily found, the principles of QSAR are widely applied in the study of GABA analogues to understand how modifications to the core structure influence activity at GABA receptors and transporters. researchgate.net Such studies are crucial for the rational design of new, more potent, and selective analogues.

In Silico Prediction of Potential Biological Targets

In the early stages of drug discovery, computational methods can be used to predict potential biological targets for a given compound. This "target fishing" approach can help to identify novel mechanisms of action or explain off-target effects. For this compound, such predictions could be made using software that compares its structural and physicochemical properties to those of known ligands for a vast array of biological targets. researchgate.net

Given its structural similarity to GABA, the primary predicted targets would be GABA receptors (GABAA and GABAB) and GABA transporters. Furthermore, its R-enantiomer is known to bind to the α2-δ subunit of voltage-dependent calcium channels. In silico tools could potentially identify other, less obvious targets, guiding future experimental investigations into the full pharmacological spectrum of this compound. For example, in silico studies on other small molecules have successfully predicted interactions with enzymes like phosphodiesterases, which were later confirmed experimentally. researchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The development of efficient and stereoselective synthetic routes is paramount for the broader application of (3S)-3-amino-4-phenylbutanoic acid. While methods like the hydantoinase-catalyzed biosynthesis from racemic 5-[2-phenylethyl]-imidazolidine-2,4-dione have been reported for related structures, the focus for this compound is on achieving high enantiomeric purity and yield. nih.gov

Future research is likely to concentrate on:

Asymmetric Biocatalysis: Employing enzymes like amino acid dehydrogenases (AADHs) and transaminases offers a green and highly selective approach. acs.orgmdpi.com Engineering these enzymes to accommodate the bulky phenyl group of the substrate could lead to more efficient and sustainable production methods. acs.orgacs.org

Chemoenzymatic Strategies: Combining the strengths of chemical synthesis with the high selectivity of enzymatic reactions can provide novel and efficient pathways. This could involve the enzymatic resolution of racemic intermediates or the use of enzymes to catalyze key stereoselective steps in a multi-step chemical synthesis.

Development of Novel Chiral Catalysts: The design of new organocatalysts or transition-metal complexes specifically tailored for the asymmetric synthesis of β-amino acids with bulky side chains remains a significant area of interest.

Design of Next-Generation Peptidomimetics and Foldamers

This compound is a valuable building block for peptidomimetics and foldamers, which are synthetic oligomers that mimic the structures and functions of natural peptides but with enhanced stability and bioavailability. niper.gov.inwjarr.com

Key research areas include:

β-Peptide Foldamers: As a β-amino acid, this compound can be incorporated into β-peptides. These structures can adopt well-defined helical or sheet-like conformations and are resistant to proteolytic degradation. wjarr.commdpi.com Future work will likely focus on designing β-peptides with specific folds to target protein-protein interactions (PPIs) implicated in various diseases. nih.gov

Hybrid Peptides: The incorporation of this compound into hybrid peptides containing a mix of α- and β-amino acids can create novel structures with unique conformational properties and biological activities. wjarr.com These hybrids can be designed to mimic the surface of a protein, allowing them to act as potent and selective inhibitors.

Foldamers as Therapeutic Agents: There is growing interest in using foldamers to inhibit challenging targets, such as the aggregation of amyloid-β in Alzheimer's disease. niper.gov.in The specific stereochemistry and phenyl group of this compound can be exploited to design foldamers that interact with and disrupt the aggregation process.

Advanced Investigations into Stereospecific Biological Activity

The biological activity of many chiral molecules is highly dependent on their stereochemistry. For 3-amino-4-phenylbutanoic acid, the (R)- and (S)-enantiomers can exhibit different pharmacological profiles. nih.gov For instance, the activity of phenibut, a related compound, is primarily attributed to the (R)-enantiomer. nih.gov

Future investigations should focus on:

Enantiomer-Specific Receptor Interactions: Detailed studies are needed to elucidate how the (3S)-enantiomer interacts with its biological targets at the molecular level. This includes identifying specific binding sites and characterizing the nature of the interactions.

Comparative "Omics" Studies: Comparing the transcriptomic, proteomic, and metabolomic profiles of cells or organisms treated with the (S)- and (R)-enantiomers can reveal stereospecific effects on cellular pathways and networks.

Integration with Systems Biology and Multi-Omics Approaches

To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach is necessary. This involves integrating data from various "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gove-enm.orgnih.gov

Future research in this area will likely involve:

Pathway and Network Analysis: Using computational tools to analyze multi-omics data can help identify the biological pathways and networks that are perturbed by this compound. nih.govembopress.org This can provide insights into its mechanism of action and potential therapeutic applications.

Biomarker Discovery: Metabolomic and proteomic profiling of individuals or cell models treated with the compound can lead to the discovery of biomarkers that are indicative of its biological effects. nih.govmdpi.com

Personalized Medicine: By integrating omics data with clinical information, it may be possible to predict which individuals are most likely to respond to treatments involving this compound or its derivatives.

Development of this compound as a Chemical Tool for Fundamental Biological Discovery

Beyond its direct therapeutic potential, this compound can serve as a valuable chemical tool or probe to investigate fundamental biological processes.

Emerging applications include:

Probing Enzyme Function: The ability of the amino group to interact with enzyme active sites makes this compound a potential tool for studying enzyme catalysis and for identifying novel enzyme inhibitors.

Investigating Protein-Protein Interactions: As a component of peptidomimetics, it can be used to design probes that disrupt specific PPIs, allowing researchers to study the roles of these interactions in cellular processes. nih.gov

Elucidating Neurological Pathways: Given the known neurological effects of related compounds like phenibut, the (3S)-enantiomer can be used to explore the function of specific receptors and signaling pathways in the nervous system. nih.gov

常见问题

Q. Basic

- NMR spectroscopy : H and C NMR verify backbone structure and substituents (e.g., phenyl group).

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiopurity.

- Melting point analysis : Consistency with literature values (e.g., 270–275°C) confirms crystallinity .